molecular formula C21H24IN2P B15188412 Methylphenylbis((phenylamino)methyl)phosphonium iodide CAS No. 85684-50-0

Methylphenylbis((phenylamino)methyl)phosphonium iodide

Cat. No.: B15188412
CAS No.: 85684-50-0
M. Wt: 462.3 g/mol
InChI Key: ZJUCVCFJGRCAOR-UHFFFAOYSA-M
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Description

Methylphenylbis((phenylamino)methyl)phosphonium iodide is a complex organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups, in this case, methyl and phenyl groups. The iodide ion serves as the counterion, balancing the positive charge on the phosphonium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylphenylbis((phenylamino)methyl)phosphonium iodide typically involves the reaction of triphenylphosphine with methyl iodide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization using solvents such as dichloromethane and ethyl acetate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methylphenylbis((phenylamino)methyl)phosphonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methylphenylbis((phenylamino)methyl)phosphonium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methylphenylbis((phenylamino)methyl)phosphonium iodide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphorus atom can interact with negatively charged sites on enzymes and other proteins, potentially altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium iodide: Similar in structure but lacks the phenylamino groups.

    Tetraphenylphosphonium iodide: Contains four phenyl groups attached to the phosphorus atom.

    Ethyltriphenylphosphonium iodide: Contains an ethyl group instead of a methyl group.

Uniqueness

Methylphenylbis((phenylamino)methyl)phosphonium iodide is unique due to the presence of phenylamino groups, which can impart different chemical reactivity and biological activity compared to other phosphonium salts. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

85684-50-0

Molecular Formula

C21H24IN2P

Molecular Weight

462.3 g/mol

IUPAC Name

bis(anilinomethyl)-methyl-phenylphosphanium;iodide

InChI

InChI=1S/C21H24N2P.HI/c1-24(21-15-9-4-10-16-21,17-22-19-11-5-2-6-12-19)18-23-20-13-7-3-8-14-20;/h2-16,22-23H,17-18H2,1H3;1H/q+1;/p-1

InChI Key

ZJUCVCFJGRCAOR-UHFFFAOYSA-M

Canonical SMILES

C[P+](CNC1=CC=CC=C1)(CNC2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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